molecular formula C19H19F3N2O5S B2513518 Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1421531-33-0

Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2513518
CAS No.: 1421531-33-0
M. Wt: 444.43
InChI Key: YTZLLZFXTZMNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a sulfonamide-containing benzoate ester with a piperidinyl-pyridyl ether backbone. This compound is structurally characterized by:

  • A methyl benzoate core linked to a sulfonyl group, which connects to a piperidine ring.
  • A 5-(trifluoromethyl)pyridin-2-yl substituent attached via an ether bond to the piperidine nitrogen.
    The trifluoromethyl group enhances lipophilicity and metabolic stability, making it of interest in medicinal chemistry, particularly for kinase inhibition or protease modulation .

Properties

IUPAC Name

methyl 4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O5S/c1-28-18(25)13-2-5-16(6-3-13)30(26,27)24-10-8-15(9-11-24)29-17-7-4-14(12-23-17)19(20,21)22/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZLLZFXTZMNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate, also known by its CAS number 952183-74-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11F3N2O3SC_{13}H_{11}F_3N_2O_3S, with a molecular weight of approximately 332.30 g/mol. The trifluoromethyl group is significant for enhancing the compound's lipophilicity and biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily in the fields of antibacterial and anticancer research.

Antibacterial Activity

Recent studies have indicated that compounds containing the trifluoromethyl group can exhibit enhanced antibacterial properties. For instance, related compounds have shown submicromolar inhibition against bacterial enzymes crucial for cell viability, such as phosphopantetheinyl transferases (PPTases) .

CompoundActivityMechanism
Methyl 4-((4-(5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoateAntibacterialInhibition of PPTases
ML267AntibacterialInhibition of Sfp-PPTase

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving the modulation of signaling pathways associated with cancer cell proliferation. Studies on similar trifluoromethyl-containing compounds have shown promising results in inhibiting tumor growth in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell growth.
  • Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various derivatives of piperidine-based compounds against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that compounds with a trifluoromethyl group demonstrated significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced potency .

Case Study 2: Anticancer Potential

In a preclinical trial involving human cancer cell lines, a related compound was found to inhibit cell proliferation by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications, such as the introduction of trifluoromethyl groups, which improved drug-like properties and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

  • Structural Difference : The pyridine substituent is 6-methyl instead of 5-(trifluoromethyl) .
  • Molecular Formula : C₁₉H₂₂N₂O₅S (vs. C₁₉H₁₉F₃N₂O₅S for the target compound).
  • Molecular Weight : 390.5 g/mol (vs. 444.4 g/mol for the trifluoromethyl analog) .

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

  • Structural Difference : Substitution at the 3-chloro position on pyridine vs. 5-CF₃ .
  • CAS Number : 1448131-30-3 .
  • Impact : Chlorine’s electronegativity may enhance polar interactions, but its smaller size compared to CF₃ could reduce steric hindrance and alter metabolic pathways.

General Trends in Analogous Compounds

Parameter Target Compound (5-CF₃) 6-Methyl Analog 3-Chloro Analog
CAS Number Not explicitly provided 1797601-82-1 1448131-30-3
Molecular Formula C₁₉H₁₉F₃N₂O₅S C₁₉H₂₂N₂O₅S C₁₈H₁₈ClN₂O₅S
Molecular Weight 444.4 g/mol 390.5 g/mol 409.9 g/mol
Key Substituent CF₃ (electron-withdrawing) CH₃ (electron-donating) Cl (polarizable)
Predicted LogP ~3.5 (high lipophilicity) ~2.8 ~2.9

Research Findings and Functional Implications

Trifluoromethyl Group Advantages

  • The CF₃ group in the target compound improves metabolic stability by resisting oxidative degradation, a common issue with methyl or chloro analogs .
  • Enhanced binding affinity to hydrophobic targets (e.g., ATP-binding pockets in kinases) due to strong van der Waals interactions.

Disadvantages of CF₃ Substitution

  • Increased molecular weight (~444 g/mol) may reduce solubility compared to lighter analogs (e.g., 390 g/mol for the methyl variant) .
  • Synthetic challenges in introducing CF₃ groups, requiring specialized reagents like trifluoromethylation agents.

Comparative Bioactivity

  • Methyl analog : Likely less potent in enzyme inhibition assays due to weaker electron-withdrawing effects.
  • Chloro analog : May exhibit better solubility but shorter metabolic half-life due to susceptibility to cytochrome P450 oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.